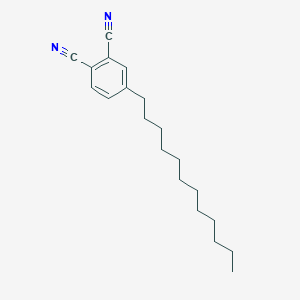
4-Dodecylphthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecylphthalonitrile is an organic compound with the molecular formula C20H28N2. It is a derivative of phthalonitrile, where a dodecyl group is attached to the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis .
Méthodes De Préparation
The synthesis of 4-Dodecylphthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 1-dodecanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The nitro group is reduced to an amino group, which is then converted to the desired phthalonitrile derivative .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4-Dodecylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Dodecylphthalonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of high-performance phthalonitrile resins, which are known for their thermal stability and mechanical properties.
Organic Synthesis: This compound serves as a building block for the synthesis of various organic molecules, including dyes, pigments, and liquid crystals.
Biomedical Research:
Mécanisme D'action
The mechanism of action of 4-Dodecylphthalonitrile involves its interaction with molecular targets through its nitrile groups. These groups can participate in various chemical reactions, leading to the formation of stable complexes with metals and other substrates. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications .
Comparaison Avec Des Composés Similaires
4-Dodecylphthalonitrile can be compared with other phthalonitrile derivatives, such as:
4-Octylphthalonitrile: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
4-Phenylphthalonitrile: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and applications.
4-(Dodecyloxy)phthalonitrile: An ether derivative with different solubility and stability characteristics.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific hydrophobic properties and influences its behavior in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C20H28N2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-dodecylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(16-21)20(15-18)17-22/h13-15H,2-12H2,1H3 |
Clé InChI |
DTEFBFYHAVVRLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


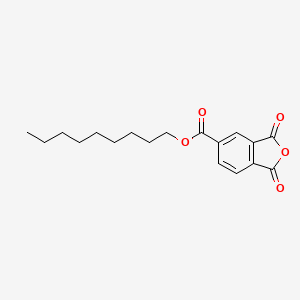
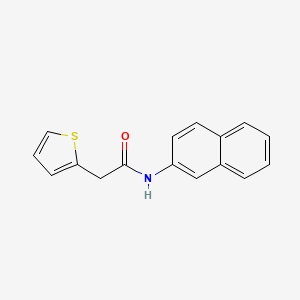
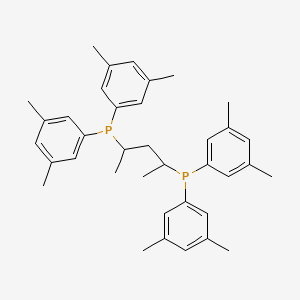
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

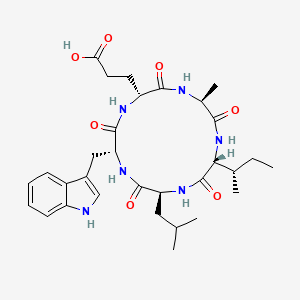
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
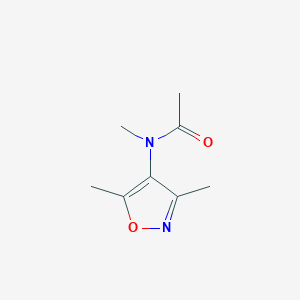
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
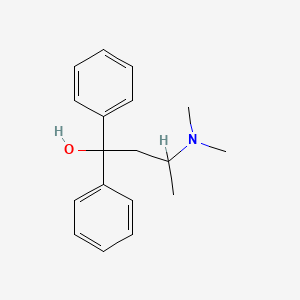
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
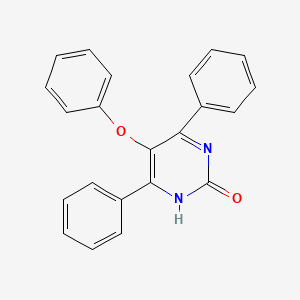
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
